molecular formula C17H23NO4S B15106754 (3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine

(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B15106754
M. Wt: 337.4 g/mol
InChI Key: QSNMURBQLVLRDG-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a naphthalene ring, which is further substituted with a propoxy group. The compound also contains a methoxypropyl group attached to the nitrogen atom of the sulfonamide. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitronaphthalene.

    Reduction of Nitro Group: The nitro group in 4-nitronaphthalene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, resulting in 4-aminonaphthalene.

    Sulfonylation: 4-aminonaphthalene is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 4-(methanesulfonyl)aminonaphthalene.

    Substitution Reaction: The methanesulfonyl group is substituted with a propoxy group using propyl bromide in the presence of a base like potassium carbonate.

    Attachment of Methoxypropyl Group: Finally, the methoxypropyl group is introduced by reacting the intermediate with 3-methoxypropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfinamides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxypropyl or propoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity towards the enzyme.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)sulfonyl]amine: Similar structure but with a methoxyphenyl group instead of a naphthyl group.

    (4-Propoxyphenyl)sulfonyl]amine: Similar structure but with a propoxyphenyl group instead of a naphthyl group.

    (3-Methoxypropyl)[(4-methylnaphthyl)sulfonyl]amine: Similar structure but with a methylnaphthyl group instead of a propoxynaphthyl group.

Uniqueness

(3-Methoxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to the combination of its methoxypropyl and propoxynaphthyl groups, which impart specific chemical properties and biological activities. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C17H23NO4S/c1-3-12-22-16-9-10-17(15-8-5-4-7-14(15)16)23(19,20)18-11-6-13-21-2/h4-5,7-10,18H,3,6,11-13H2,1-2H3

InChI Key

QSNMURBQLVLRDG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCOC

Origin of Product

United States

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